molecular formula C5H7ClO2S B13232997 Pent-3-yne-1-sulfonyl chloride

Pent-3-yne-1-sulfonyl chloride

Cat. No.: B13232997
M. Wt: 166.63 g/mol
InChI Key: ZBXXPWGUGYUAMX-UHFFFAOYSA-N
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Description

Pent-3-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative of pent-3-yne, characterized by the presence of a triple bond between the third and fourth carbon atoms and a sulfonyl chloride group attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-3-yne with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with pent-3-yne to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microchannel reactors has also been explored for the efficient production of sulfonyl chlorides, offering advantages such as improved safety, scalability, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Pent-3-yne-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, thionyl chloride.

    Halogens and Halogen Acids: Bromine, hydrochloric acid.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Dihaloalkenes and Haloalkenes: Formed by addition reactions with halogens and halogen acids.

Scientific Research Applications

Pent-3-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pent-3-yne-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the triple bond. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The triple bond can undergo addition reactions, where electrophiles add to the carbon-carbon triple bond, resulting in the formation of dihaloalkenes and haloalkenes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanesulfonyl chloride: Similar to pent-3-yne-1-sulfonyl chloride but with a saturated carbon chain.

    Pent-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative of pent-yne, differing in the position of the triple bond. It exhibits similar reactivity but may have different applications due to the positional isomerism.

Uniqueness

This compound is unique due to the presence of both a sulfonyl chloride group and a carbon-carbon triple bond. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives. Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C5H7ClO2S

Molecular Weight

166.63 g/mol

IUPAC Name

pent-3-yne-1-sulfonyl chloride

InChI

InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3

InChI Key

ZBXXPWGUGYUAMX-UHFFFAOYSA-N

Canonical SMILES

CC#CCCS(=O)(=O)Cl

Origin of Product

United States

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